![molecular formula C21H20N2O3S B2427597 Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate CAS No. 1797143-22-6](/img/structure/B2427597.png)
Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate
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Overview
Description
Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is a complex organic compound. It contains several functional groups including a benzyl group, a carbamate group, and a thiophene ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The compound contains a total of 41 bonds, including 23 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also contains a five-membered thiophene ring and a six-membered benzene ring .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carbamate group could potentially undergo hydrolysis, and the thiophene ring could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Alzheimer’s Disease Treatment
Compounds similar to the one have been designed as acetylcholine esterase (AChE) inhibitors, which are used to treat Alzheimer’s disease . Two such compounds were found to inhibit AChE by 51% and 50% respectively when tested at a concentration of 100µM .
Antioxidant Activity
In a DPPH free radical-scavenging assay, most compounds similar to the one showed weak scavenging activity . This suggests potential antioxidant applications.
Anticancer Activity
Five compounds similar to the one exhibited strong cytotoxicity against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer), with IC50 values in the range of 0.65–7.17µM . One compound was even more potent than adriamycin, a positive control .
Antiviral Activity
Indole derivatives, which share a similar structure to the compound , have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of inflammatory conditions.
Antimicrobial Activity
Certain benzo[d]thiazole compounds, which are structurally similar to the compound , have shown antimicrobial activity . However, the presence of an O-alkyl moiety at certain positions of the phenyl group eliminates this activity .
Fungicidal Activity
Compounds similar to the one have shown excellent fungicidal activity against Phytophthora capsici Leonian and Fusarium graminearum Schw .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity , suggesting potential applications in the treatment of diabetes.
Mechanism of Action
Target of Action
For instance, thiazole derivatives, which share a similar ring structure, have been found to have diverse biological activities .
Mode of Action
Compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Without specific information on Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives have been found to affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
benzyl N-[2-oxo-2-[(2-thiophen-3-ylphenyl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-20(13-23-21(25)26-14-16-6-2-1-3-7-16)22-12-17-8-4-5-9-19(17)18-10-11-27-15-18/h1-11,15H,12-14H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPGOMQRWWJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate |
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